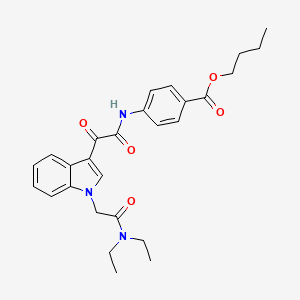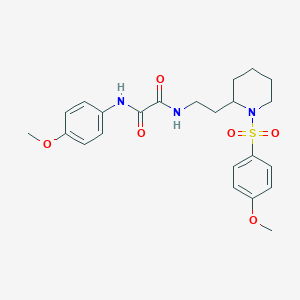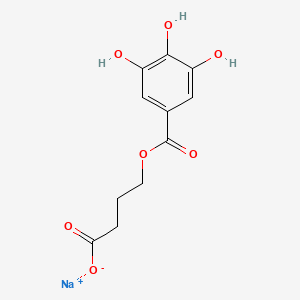
4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide (CBMI-S) is a synthetic compound that has been studied for its potential to be used in a variety of scientific research applications. CBMI-S is a derivative of the 1H-imidazol-2-yl sulfide (IMS) class of compounds, and it has been found to have a number of interesting biochemical and physiological effects.
Applications De Recherche Scientifique
- Antifungal Activity 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide exhibits antifungal properties. Researchers have investigated its efficacy against fungal pathogens, including Candida species and dermatophytes. It may serve as a potential antifungal agent in pharmaceutical formulations or topical treatments.
- Anticancer Potential Studies suggest that this compound possesses anticancer activity. It could inhibit cancer cell growth by interfering with cell division or inducing apoptosis (programmed cell death). Researchers explore its potential as a novel chemotherapeutic agent.
- Anti-Inflammatory Effects 4-chlorobenzyl 1-methyl-4,5-diphenyl-1H-imidazol-2-yl sulfide has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, making it relevant in conditions like rheumatoid arthritis or other inflammatory disorders.
- Antioxidant Properties As an antioxidant, this compound scavenges free radicals and protects cells from oxidative damage. Researchers study its potential in preventing oxidative stress-related diseases, such as neurodegenerative disorders.
- Metal Ion Chelation The sulfur atom in the compound’s structure allows it to chelate metal ions. It could be useful in metal detoxification or as a chelating agent in environmental remediation.
Organic Synthesis and Medicinal Chemistry
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-1-methyl-4,5-diphenylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2S/c1-26-22(19-10-6-3-7-11-19)21(18-8-4-2-5-9-18)25-23(26)27-16-17-12-14-20(24)15-13-17/h2-15H,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQGXTOYALKUHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(o-tolyloxy)ethan-1-one](/img/structure/B2355706.png)
![2-Chloro-N-[(4-methyl-1,2-oxazol-3-yl)methyl]-N-(2,2,5,5-tetramethyloxolan-3-yl)acetamide](/img/structure/B2355708.png)
![10-Bromo-9-fluoro-N3-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2,3-dicarboxamide](/img/structure/B2355710.png)
![8-[[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]methyl]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2355712.png)
![[(2S)-1-(Piperidin-4-ylmethyl)pyrrolidin-2-yl]methanol;dihydrochloride](/img/structure/B2355713.png)







![1-Methyl-2-oxo-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]pyridine-3-carboxamide](/img/structure/B2355726.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2355729.png)